Methyl 3-(benzylamino)propanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 3-(benzylamino)propanoate" often involves complex reactions aimed at introducing polyfunctional groups to create versatile synthons for further chemical transformations. For example, compounds like methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate have been prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile reagents for the preparation of polyfunctional heterocyclic systems (Pizzioli et al., 1998). Moreover, the Morita—Baylis—Hillman reaction of N-protected 2-aminobenzaldehydes with methyl acrylate followed by acetylation and cyanation has been utilized to prepare methyl 2-Amino-3H-1-benzazepine-4-carboxylates, indicating the compound's role in the synthesis of heterocyclic structures (Lim et al., 2008).
Molecular Structure Analysis
The molecular structure of "Methyl 3-(benzylamino)propanoate" and its derivatives are crucial for understanding their chemical behavior and applications. For instance, the structure of methyl 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propanoate was determined through X-ray diffraction analysis, showing the orientation of substituents and their impact on the compound's physical and chemical properties (Goswami et al., 2017).
Chemical Reactions and Properties
Reactivity studies involving "Methyl 3-(benzylamino)propanoate" derivatives highlight their potential in forming complex molecular architectures. For example, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to give compounds with defined structures, indicating the versatility of these molecules in organic synthesis (Kirillov et al., 2013).
Physical Properties Analysis
The physical properties of "Methyl 3-(benzylamino)propanoate" derivatives, such as their ability to form stable amorphous glasses, are of particular interest. Methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene, for example, have been shown to form stable amorphous materials with glass-transition temperatures around 50 °C, indicating the impact of methyl substitution on material properties (Ishikawa et al., 1992).
Chemical Properties Analysis
The chemical properties of "Methyl 3-(benzylamino)propanoate" derivatives, such as their electrochemical behavior and reactivity towards different reagents, have been extensively studied. For instance, the synthesis of methyl propanoate via the methoxycarbonylation of ethene using a palladium catalyst highlights the compound's utility in chemical synthesis and the production of industrially relevant esters (Clegg et al., 1999).
Scientific Research Applications
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are used as reagents for preparing polyfunctional heterocyclic systems like pyrroles and pyrimidine (Pizzioli et al., 1998).
Methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids, which is a significant reaction in organic chemistry (Kirillov et al., 2013).
Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from 2-aminophenols and dimethyl-2-oxoglutarate exhibit moderate antibacterial activity against various bacterial strains, indicating their potential in the development of new antibiotics (Hachama et al., 2013).
Enaminones, such as methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have shown potential as safer alternatives for treating epilepsy (Scott et al., 1993).
Ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates can be synthesized under mild conditions and provide a regioselective synthesis of β-Amino Ester Derivatives, which are important in organic synthesis (Alberola et al., 1990).
An efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate has been developed, a novel method significant in the synthesis of complex molecules (Zhong et al., 1999).
Baeyer-Villiger monooxygenases can produce methyl propanoate, an important precursor for polymethyl methacrylates, offering an alternative to traditional synthetic methods (van Beek et al., 2014).
The lithiated intermediate derived from methyl 2-(benzylideneamino)propanoate shows 1,3-dipole character in its reactions with methyl acrylate, important in organic synthesis (Kanemasa et al., 1989).
Safety And Hazards
Methyl 3-(benzylamino)propanoate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
Future Directions
Methyl 3-(benzylamino)propanoate and similar compounds have potential applications in various fields. For instance, the aza-Michael addition of benzylamine to α,β-unsaturated esters has been studied for the preparation of N-benzylated β-amino esters . This research could pave the way for future developments in the synthesis of such compounds .
properties
IUPAC Name |
methyl 3-(benzylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUHUSHIYYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329791 | |
Record name | methyl 3-(benzylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzylamino)propanoate | |
CAS RN |
23574-01-8 | |
Record name | methyl 3-(benzylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.